molecular formula C17H25N B14896957 4-Decylbenzonitrile

4-Decylbenzonitrile

Cat. No.: B14896957
M. Wt: 243.4 g/mol
InChI Key: UOHQDNJBROEYBL-UHFFFAOYSA-N
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Description

4-Decylbenzonitrile (IUPAC name: 4-(decyl)benzonitrile) is a benzonitrile derivative featuring a decyl (-C₁₀H₂₁) alkyl chain attached to the para position of the benzonitrile core. This compound belongs to a class of alkyl-substituted benzonitriles, which are characterized by their nitrile (-C≡N) functional group and variable substituents on the benzene ring. Benzonitrile derivatives, including this compound, are widely utilized in industrial and research settings as solvents, liquid crystal precursors, and intermediates in pharmaceuticals and agrochemicals . The structural stability of the benzonitrile core is evident from bond length the C-C and C≡N bond lengths in this compound (1.446 Å and 1.153 Å, respectively) are consistent with those observed in related compounds, such as 4-(dodecyloxy)benzonitrile .

Properties

Molecular Formula

C17H25N

Molecular Weight

243.4 g/mol

IUPAC Name

4-decylbenzonitrile

InChI

InChI=1S/C17H25N/c1-2-3-4-5-6-7-8-9-10-16-11-13-17(15-18)14-12-16/h11-14H,2-10H2,1H3

InChI Key

UOHQDNJBROEYBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Decylbenzonitrile typically involves the reaction of 4-bromobenzonitrile with decyl magnesium bromide in the presence of a catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then heated to reflux, and the product is purified through column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Decylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Decylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Decylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to various receptors and enzymes. The decyl group enhances the compound’s hydrophobicity, facilitating its incorporation into lipid membranes and affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physical Properties

The table below summarizes key structural and physical properties of 4-Decylbenzonitrile and its analogues:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties References
This compound -C₁₀H₂₁ C₁₇H₂₅N 243.39 Hydrophobic; liquid crystal applications
4-(Dodecyloxy)benzonitrile -O-C₁₂H₂₅ C₁₉H₂₉NO 291.44 Extended alkyl chain; similar bond lengths
4-Nitrobenzonitrile -NO₂ C₇H₄N₂O₂ 148.12 Electron-withdrawing; high reactivity
4-(Ethylaminomethyl)benzonitrile -CH₂NH-C₂H₅ C₁₀H₁₃N₂ 161.23 Amino-functionalized; pharmaceutical potential
Key Observations:
  • Alkyl Chain Effects: The decyl group in this compound confers significant hydrophobicity, making it suitable for non-polar solvent systems or liquid crystal matrices. In contrast, 4-(dodecyloxy)benzonitrile, with a longer dodecyloxy chain (-O-C₁₂H₂₅), exhibits even greater hydrophobicity and may serve in specialized mesophase applications .
  • Functional Group Influence: The nitro group (-NO₂) in 4-Nitrobenzonitrile enhances electron withdrawal, increasing reactivity in electrophilic substitution reactions compared to alkyl-substituted derivatives . Conversely, the ethylaminomethyl group (-CH₂NH-C₂H₅) in 4-(Ethylaminomethyl)benzonitrile introduces basicity and hydrogen-bonding capability, broadening its utility in drug synthesis .

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